molecular formula C13H16N4O2 B2437890 3-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide CAS No. 1856068-19-3

3-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No. B2437890
CAS RN: 1856068-19-3
M. Wt: 260.297
InChI Key: IDNLGHFPHQVFLJ-UHFFFAOYSA-N
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Description

3-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the pyrazole family. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known for its various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The exact mechanism of action of 3-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
3-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant properties. This compound has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. Additionally, it has been extensively studied, and its biological activities are well-established. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for the study of 3-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be conducted to explore its anticancer properties. Another direction is to investigate its effects on other inflammatory cytokines and pathways to gain a better understanding of its mechanism of action. Finally, efforts could be made to improve its solubility in water to facilitate its use in aqueous solutions.
Conclusion:
In conclusion, 3-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is a synthetic compound that has shown potential in medicinal chemistry. It has been extensively studied for its various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. This compound has also shown potential in the treatment of neurodegenerative diseases and cancer. While it has several advantages for lab experiments, it also has some limitations. Future research could be conducted to explore its potential applications further.

Synthesis Methods

The synthesis of 3-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide involves the condensation of 3-methoxybenzaldehyde and ethyl acetoacetate to form 3-(3-methoxyphenyl)-1-ethyl-2-pyrazolin-5-one. This intermediate is then reacted with hydrazine hydrate to produce 3-amino-1-ethyl-1H-pyrazole-5-carbohydrazide. Finally, the carbohydrazide is treated with acetic anhydride to yield the desired compound.

Scientific Research Applications

3-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide has been extensively studied for its various biological activities. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects. This compound has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been investigated for its anticancer properties.

properties

IUPAC Name

5-amino-2-ethyl-N-(3-methoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-3-17-11(8-12(14)16-17)13(18)15-9-5-4-6-10(7-9)19-2/h4-8H,3H2,1-2H3,(H2,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNLGHFPHQVFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

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